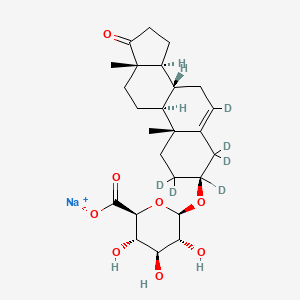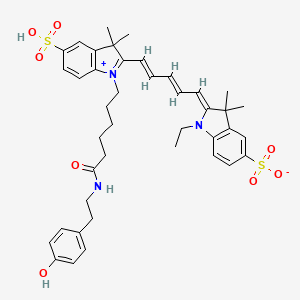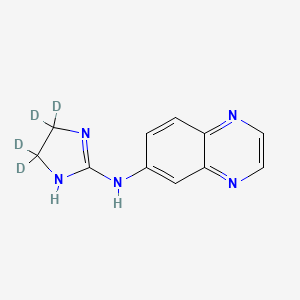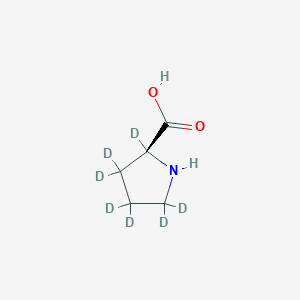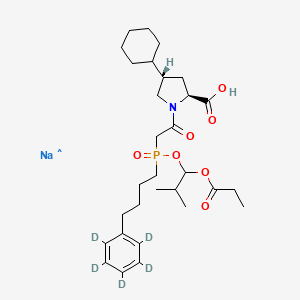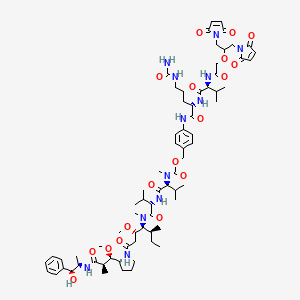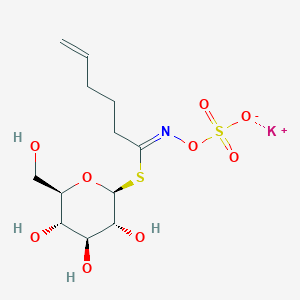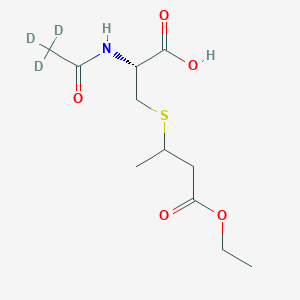
Thalidomide-O-C6-NHBoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-C6-NHBoc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in chemical biology and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-C6-NHBoc involves several steps, starting with the preparation of the Thalidomide-based cereblon ligand. This is followed by the attachment of a linker molecule to the ligand. The final step involves the incorporation of the NHBoc (N-tert-butoxycarbonyl) protecting group to the linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-O-C6-NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The NHBoc protecting group can be removed under acidic conditions to expose the amine group, which can then participate in further chemical modifications.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Acidic reagents such as trifluoroacetic acid are commonly used to remove the NHBoc protecting group.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the NHBoc group yields the free amine, which can then be further modified to create various derivatives.
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-C6-NHBoc has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a tool for studying protein degradation pathways.
Biology: Employed in the study of protein-protein interactions and the regulation of cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation plays a key role.
Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology.
Wirkmechanismus
The mechanism of action of Thalidomide-O-C6-NHBoc involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation of specific proteins can modulate various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-O-C8-BOC: Another E3 ligase ligand-linker conjugate with a similar structure but a different linker length.
Thalidomide-based PROTACs: Various other PROTACs that incorporate Thalidomide as the cereblon ligand but differ in their linker structures and target proteins.
Uniqueness: Thalidomide-O-C6-NHBoc is unique due to its specific linker length and the incorporation of the NHBoc protecting group, which provides additional versatility in chemical modifications and applications. Its design allows for precise targeting and degradation of specific proteins, making it a valuable tool in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C24H31N3O7 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
tert-butyl N-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]carbamate |
InChI |
InChI=1S/C24H31N3O7/c1-24(2,3)34-23(32)25-13-6-4-5-7-14-33-17-10-8-9-15-19(17)22(31)27(21(15)30)16-11-12-18(28)26-20(16)29/h8-10,16H,4-7,11-14H2,1-3H3,(H,25,32)(H,26,28,29) |
InChI-Schlüssel |
SWSPUYLZEIPCHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



